molecular formula C5H12N2O B503151 N-ethyl-2-(methylamino)acetamide CAS No. 225229-02-7

N-ethyl-2-(methylamino)acetamide

Cat. No.: B503151
CAS No.: 225229-02-7
M. Wt: 116.16g/mol
InChI Key: UFCBSRMTKKKHRE-UHFFFAOYSA-N
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Description

N-Ethyl-2-(methylamino)acetamide is a chemical compound utilized in research and development, particularly as a synthetic intermediate or building block in medicinal chemistry. Its structure, featuring acetamide and ethyl-methylamino groups, makes it a valuable fragment for constructing more complex molecules. Researchers employ this compound in the exploration and synthesis of novel chemical entities, such as benzenesulfonamide derivatives, which are investigated for their potential as inhibitors of enzymes like carbonic anhydrase . Similar structural motifs are also found in compounds studied for their interactions with neurological targets, such as neurokinin receptors . By serving as a core substructure, this compound provides a versatile starting point for the generation of compound libraries aimed at drug discovery and the optimization of pharmacological properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-ethyl-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-7-5(8)4-6-2/h6H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCBSRMTKKKHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection-Deprotection Strategy via Boc Intermediate

The most widely documented method involves a three-step sequence derived from adaptations of patented protocols for analogous compounds:

Step 1: Amino Protection
Glycine methyl ester hydrochloride reacts with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane under alkaline conditions (pH 9–10) at 0–5°C. This forms Boc-glycine methyl ester, achieving 96.2% yield and 98.8% purity. The reaction mechanism involves nucleophilic attack by the glycine amino group on the electrophilic carbonyl of Boc anhydride, facilitated by aqueous sodium carbonate.

Step 2: Amidation with Ethylmethylamine
Boc-glycine methyl ester undergoes amidation with ethylmethylamine in methyl tert-butyl ether (MTBE) under pressurized conditions (0.1–1.0 MPa) at 30–60°C. This step replaces the dimethylaniline used in analogous syntheses, requiring precise stoichiometric control (1:10–25 molar ratio) to avoid side reactions. The product, N-ethyl-N-methyl-Boc-glycinamide, is isolated via filtration and solvent evaporation, yielding 91.2%.

Step 3: Acidic Deprotection and Salt Formation
The Boc group is removed using hydrogen chloride in ethyl acetate, followed by crystallization to obtain this compound hydrochloride. This step achieves 90.5% yield and 99.0% purity, verified via ¹H NMR.

Direct Alkylation of 2-(Methylamino)Acetamide

An alternative route involves alkylating 2-(methylamino)acetamide with ethyl bromide or iodide in the presence of a base (e.g., potassium carbonate). Conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, this method faces challenges with over-alkylation, necessitating stoichiometric precision. Pilot-scale trials report 75–82% yields but require extensive purification to remove quaternary ammonium byproducts.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Modern facilities employ tubular reactors for Boc protection and amidation steps, enhancing heat transfer and reaction uniformity. For example, a 200 L reactor operating at 30°C and 0.1 MPa pressure processes 8 kg batches of Boc-glycine methyl ester with ethylmethylamine, achieving 94% conversion efficiency. Continuous systems reduce reaction times from 24 hours (batch) to 6–8 hours, minimizing side product formation.

Solvent Recycling and Waste Mitigation

Industrial protocols prioritize green chemistry principles:

  • MTBE and ethyl acetate are recovered via distillation (85–90% efficiency).

  • Aqueous waste streams undergo neutralization with recycled sodium bicarbonate, reducing alkali consumption by 40%.

  • Hydrogen chloride byproducts are captured as 34% ethanol solutions for reuse in deprotection.

Catalytic Innovations and Reaction Optimization

Acidic Resin Catalysts in Esterification

Adapting methods from methyl chloroacetate synthesis, modified acidic resins (e.g., Amberlyst-15) catalyze glycine methyl ester formation at 80–120°C with 99.5% conversion. Fixed-bed reactors loaded with resin (2/3 volume) enable continuous processing, eliminating sulfuric acid catalysts and reducing corrosion.

Microwave-Assisted Amidation

Experimental studies show that microwave irradiation (100 W, 60°C) accelerates the amidation step, completing reactions in 1–2 hours versus 24 hours conventionally. This method enhances selectivity to 99.3% while reducing solvent use by 50%.

Purification and Analytical Characterization

Recrystallization and Filtration

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-like crystals with ≤0.5% impurities. Centrifugal filtration achieves 98% recovery rates in industrial settings.

Spectroscopic Validation

¹H NMR (300 MHz, CDCl₃) confirms structural integrity:

  • δ 2.90 (s, 3H, N–CH₃)

  • δ 3.54 (t, 2H, CH₂–NH)

  • δ 5.12 (s, 1H, NH).
    GC-MS analysis shows a molecular ion peak at m/z 116.16 (C₅H₁₂N₂O) .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(methylamino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-2-(methylamino)acetic acid, while reduction could produce ethylamine and methylamine .

Scientific Research Applications

Biochemistry

N-ethyl-2-(methylamino)acetamide is utilized in biochemical assays to study enzyme activity. It can act as a substrate or an inhibitor for various enzymes, providing insights into enzymatic mechanisms and metabolic pathways.

Case Study:
In a study examining the inhibition of acetylcholinesterase, this compound demonstrated potential as an inhibitor, enhancing cholinergic signaling, which could be beneficial for conditions like Alzheimer's disease.

Medicinal Chemistry

The compound is being researched for its therapeutic potential. Its ability to modulate neurotransmitter levels suggests possible applications in treating neurodegenerative diseases and other neurological disorders.

Case Study:
Research indicated that this compound exhibited neuroprotective effects in neuronal cell cultures by reducing oxidative stress and enhancing glutathione levels.

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to participate in diverse chemical reactions, making it valuable for drug development.

Industrial Applications

In addition to its research applications, this compound is used in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its versatility makes it a valuable asset in industrial chemistry.

Mechanism of Action

The mechanism by which N-ethyl-2-(methylamino)acetamide exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Variations and Functional Group Impact

The biological and physicochemical properties of acetamides are heavily influenced by substituents on the nitrogen and carbonyl-adjacent positions. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected Acetamides
Compound Name Substituents/R-Groups Key Structural Features Reference
N-Ethyl-2-(methylamino)acetamide - Ethyl (N), - Methylamino (C2) Secondary amine; compact alkyl groups
N-(Cyclopropylmethyl)-2-(methylamino)acetamide - Cyclopropylmethyl (N) Bulky cyclopropane ring; increased steric hindrance
2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride - Isopropyl (N) Tertiary amine; hydrochloride salt form
N-Methyl-2-(methylamino)-N-(phenylmethyl)acetamide - Phenylmethyl (N) Aromatic group; enhanced π-π interactions
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - Dichlorophenyl (C2), - Thiazol (N) Heterocyclic and halogenated substituents

Physicochemical Properties

Substituents significantly affect properties such as solubility, melting point, and molecular weight:

Table 2: Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Predicted Density (g/cm³) Reference
This compound ~130.18 (calculated) Not reported Not reported ~1.02 (estimated)
N-(Cyclopropylmethyl)-2-(methylamino)acetamide 169.25 (CAS: 1016764-96-7) Not reported Not reported Not reported
2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride 166.65 Not reported Not reported Not reported
N-Methyl-2-(methylamino)-N-(phenylmethyl)acetamide 190.24 (C11H14N2O) Not reported 438.8 (predicted) 1.009 (predicted)
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 287.16 489–491 Not reported Not reported

Key Observations :

  • Halogenation : The dichlorophenyl group in increases molecular weight and likely enhances lipophilicity, which is critical for pesticidal activity .
  • Aromatic vs.
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, which is advantageous for pharmaceutical formulations.

Biological Activity

N-ethyl-2-(methylamino)acetamide, also known as N-ethyl-N-[2-(methylamino)ethyl]acetamide, is a compound with notable biological activities that have garnered attention in pharmacological research. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C7H16N2O
  • Molecular Weight : 144.22 g/mol
  • Structure : The compound features an acetamide functional group with ethyl and methylamino substituents attached to the nitrogen atom, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in neurotransmitter regulation. Research indicates that compounds with similar structures often act as acetylcholinesterase inhibitors, which are crucial for managing conditions like dementia and other neurological disorders.

Potential Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit acetylcholinesterase, thus enhancing acetylcholine levels in the synaptic cleft.
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating neurotransmission and influencing behavioral outcomes.

Biological Activity Overview

This compound exhibits various biological activities, which can be summarized as follows:

Activity Type Description
Neuropharmacological Potential as an acetylcholinesterase inhibitor; implications for cognitive enhancement.
Antimicrobial Investigated for antibacterial properties against specific bacterial strains.
Enzyme Activity Used in biochemical assays to study enzyme interactions and functions.

Neuropharmacological Studies

A study on N5-substituted paullones containing a similar acetamide substituent demonstrated significant inhibitory activity against trypanosomatid parasites, revealing a potential pathway for developing treatments for diseases like leishmaniasis . The most potent derivatives exhibited IC50 values as low as 0.15 µM, indicating strong efficacy against the target enzymes involved in parasite metabolism.

Antimicrobial Activity

Recent research has highlighted the antibacterial potential of derivatives related to this compound. For instance, compounds structurally similar to this acetamide have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as levofloxacin against pathogens like E. coli and S. aureus . This suggests that derivatives of this compound could serve as lead compounds in developing new antimicrobial agents.

Summary of Findings

This compound shows promise as a pharmacological agent due to its ability to interact with key biological targets. While preliminary findings indicate its potential in treating neurological disorders and exhibiting antimicrobial properties, further research is necessary to fully elucidate its mechanisms and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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